

Geochemical conditions for natural Tobermorite formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Geochemical Conditions for Natural **Tobermorite** Formation

Introduction to Tobermorite

Tobermorite is a rare, naturally occurring calcium silicate hydrate (C-S-H) mineral, first discovered in Scotland near Tobermory on the Isle of Mull.[1][2][3] Its chemical formula is typically represented as Ca₅Si₆O₁₇·5H₂O or Ca₅Si₆(O,OH)₁₈·5H₂O.[1][2] This mineral is of significant interest to researchers, particularly in materials science and cement chemistry, because it is a crystalline analogue to the poorly crystalline C-S-H gel that is the primary binding phase in hydrated Portland cement.[1][4] Understanding the conditions under which **tobermorite** forms in nature provides crucial insights for designing more durable and resilient cementitious materials, inspired by long-lasting ancient structures like Roman marine concrete, where an aluminum-substituted variant of **tobermorite** contributes to its exceptional longevity. [1][2]

Tobermorite is part of a supergroup of minerals that includes several polytypes, primarily distinguished by their basal spacing, such as 11 Å and 14 Å **tobermorite**.[2][5] It typically forms as white, pale pink, or brown fibrous aggregates, rosettes, or massive structures in specific geological settings.[1][2]

Geochemical Conditions for Natural Formation

Natural **tobermorite** formation is predominantly a result of low-temperature hydrothermal processes.[1] It occurs where calcium-rich rocks, such as limestones, are altered by silicabearing hydrothermal fluids.[1][6] Key environments include metamorphosed limestones, skarn deposits, and as fillings in vesicles and cavities within basaltic rocks.[1][2][6][7] The formation is a result of contact metamorphism and metasomatism.[1][6]

The stability and formation of **tobermorite** are governed by a specific range of geochemical parameters, including temperature, pressure, and the chemical composition of the host environment. While it is stable over a temperature range of approximately 80°C to 150°C, it can be synthesized at higher temperatures as a meta-stable solid.[8] Under saturated steam pressures, **tobermorite** can be unstable relative to xonotlite above 140°C, but at higher pressures (69 to 276 N/mm²), its decomposition temperature increases significantly to around 285°C.[9]

Table 1: Summary of Geochemical Conditions for **Tobermorite** Formation

Parameter	Natural Formation Conditions	Laboratory Synthesis Conditions
Temperature	80°C - 200°C[1]	120°C - 240°C[10][11][12]
Pressure	Saturated Steam Pressure to 276 N/mm ² [9]	Autogenous Saturated Steam Pressure[1][13]
рН	Alkaline Environment[14]	Highly Alkaline (NaOH solutions often used)[14][15]
Ca/Si Molar Ratio	~0.83[1][2]	0.83 - 1.2[10][12][13]
Geological Setting	Hydrothermal alteration of limestone, skarns, basalt cavities[1][2][6]	N/A

Chemical Composition and Structure

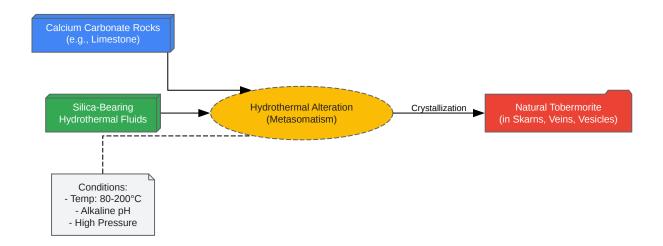
The ideal chemical formula for the endmember **tobermorite** is Ca₅Si₆O₁₇·5H₂O, which corresponds to a Calcium-to-Silicon (Ca/Si) molar ratio of 0.83.[1][2] The **tobermorite** supergroup allows for variations, including the substitution of aluminum for silicon in the

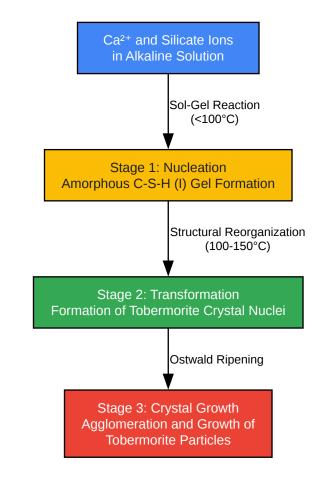
tetrahedral chains and variations in water content.[1][5][16] For instance, Al-rich **tobermorite** is a key component in ancient Roman concrete.[1][2]

Structurally, **tobermorite** is a layered silicate. Its structure consists of sheets of calcium oxide polyhedra sandwiched between single chains of silicate tetrahedra.[1][16] These layers are stacked, and the interlayer space contains water molecules and additional calcium ions, which determines the mineral's basal spacing (e.g., 11 Å or 14 Å).[1][16]

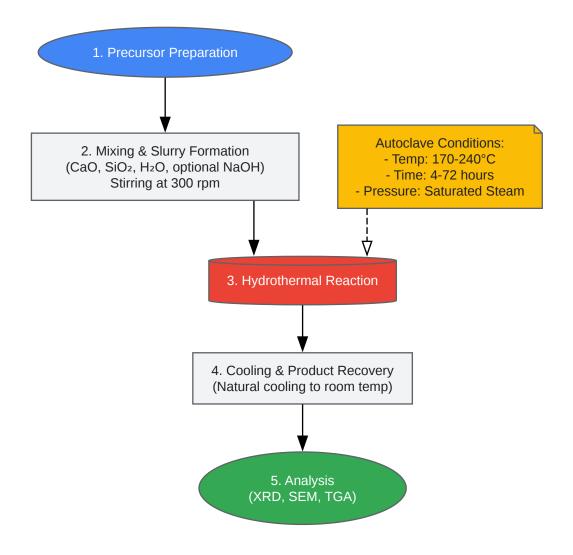
Table 2: Typical Oxide Composition of **Tobermorite**

Oxide	Weight Percent (%)	Reference
CaO	~34.3 - 38%	[1][6]
SiO ₂	~47.0 - 49%	[1][6]
H₂O	~12 - 12.8%	[1][6]
Al ₂ O ₃	~3.6% (in Al-substituted variants)	[6]


Formation Pathways and Mechanisms


The formation of **tobermorite**, both naturally and synthetically, is not an instantaneous process but follows a sequence of transformations. It typically begins with the formation of a less ordered precursor, which then crystallizes into **tobermorite**.

Natural Formation Pathway


The geological formation of **tobermorite** involves the interaction of hot, silica-rich fluids with calcium carbonate rocks. This process mobilizes silica and facilitates its reaction with calcium under specific hydrothermal conditions.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. grokipedia.com [grokipedia.com]
- 2. Tobermorite Wikipedia [en.wikipedia.org]
- 3. mindat.org [mindat.org]

- 4. Conventional and microwave assisted hydrothermal syntheses of 11 Å tobermorite -Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. The tobermorite supergroup: a new nomenclature | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 6. Tobermorite Mineral Data [webmineral.com]
- 7. handbookofmineralogy.org [handbookofmineralogy.org]
- 8. Transformation of meta-stable calcium silicate hydrates to tobermorite: reaction kinetics and molecular structure from XRD and NMR spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability of tobermorite in the system CaO-SiO2-H2O at elevated temperatures and pressures | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]
- 10. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Study on Crystal Growth of Tobermorite Synthesized by Calcium Silicate Slag and Silica Fume [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. emerald.com [emerald.com]
- 16. mindat.org [mindat.org]
- To cite this document: BenchChem. [Geochemical conditions for natural Tobermorite formation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576468#geochemical-conditions-for-natural-tobermorite-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com